4-溴-5-甲基-1-苯基吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

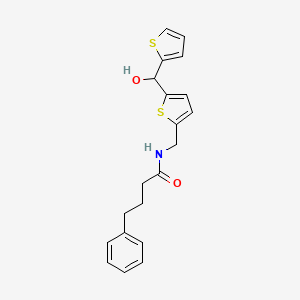

The compound 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromine, methyl, and phenyl groups, as well as a carboxylic acid function, suggests a molecule with significant potential for chemical reactivity and interactions, making it a candidate for various chemical studies and applications .

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in several studies. For instance, 1-phenylpyrazole-4-carboxylic acid, a related compound, can be synthesized in high yield through the carbonation of 1-phenylpyrazol-4-ylmagnesium bromide, a Grignard reagent. This process also yields 1,1'-Diphenyl-4,4'-bipyrazolyl as a by-product, and the yield can be increased with the action of cobaltous chloride . Another study describes the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, which can be metallated regioselectively to give a 5-lithio derivative. This intermediate can then be quenched with electrophiles to yield various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles .

Molecular Structure Analysis

The molecular and crystal structure of a similar compound, 3(5)-phenyl-4-bromo-5(3)-methylpyrazole, has been determined by X-ray crystallography. This study revealed the presence of both tautomers in the crystals, forming cyclic tetramers. The proton disorder within the structure was found to be dynamic, as established by solid-state 13C CPMAS NMR spectroscopy . Another study on the crystal structures of 4-bromopyrazole derivatives showed that the molecules are linked by N-H...N intermolecular hydrogen bonds, forming trimers and catemers, which are further connected by weak C-H...Br contacts to create a three-dimensional network .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been demonstrated through various chemical reactions. The Grignard reagent mentioned earlier reacts with ketones to form tertiary alcohols and with acid chlorides to form ketones. However, the preparation of ketones from the reaction of 1-phenylpyrazole-4-carbonyl chloride with various Grignard reagents often results in lower yields or failure, with the exception of methylmagnesium iodide, which gives a high yield of ketone . The lithiation process described also indicates that the pyrazole derivatives can undergo isomerization under certain conditions to afford thermodynamically more stable compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid are not detailed in the provided papers, the studies on related compounds provide insights into the properties one might expect. For example, the crystallographic study indicates that the presence of substituents on the pyrazole ring can lead to the formation of different molecular arrangements and dynamic proton behavior . The synthesis and reactivity studies suggest that the compound is likely to be reactive towards various electrophiles and nucleophiles, given the presence of the bromine atom and the carboxylic acid functionality . Additionally, the intermolecular interactions observed in the crystal structures of related compounds suggest that 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid may also exhibit significant solid-state intermolecular interactions .

科学研究应用

互变异构研究

4-溴-5-甲基-1-苯基吡唑-3-羧酸已被用于探索 3(5)-苯基吡唑的互变异构的研究。一项利用多核 NMR 光谱和 X 射线晶体学的研究确定了溶液和固态中互变异构体的存在,有助于了解此类化合物中的互变异构平衡 (Aguilar‐Parrilla 等,1992)。

衍生物的合成

此化学物质在各种吡唑衍生物的合成中至关重要。例如,在铜催化剂存在下将 3-溴-1,5-二甲基-4-硝基吡唑转化为氨基吡唑突出了其在新合成途径中的作用 (Perevalov 等,1983)。此外,该化学物质已被用于 1-苯基吡唑-4-羧酸的制备,说明了其在有机合成中的多功能性 (Brooklyn & Finar,1968)。

杂环合成

在杂环合成领域,它已被用于创建意想不到的吡唑衍生物。这证明了其在扩展杂环化合物多样性方面的潜力 (El-Rady & Latif,2004)。

结构研究

4-溴-5-甲基-1-苯基吡唑-3-羧酸衍生物的结构研究有助于了解其性质。例如,对 3-甲基-5-苯基异噻唑-4-羧酸及其卤代衍生物的研究提供了对这些化合物的结构方面的见解 (Naito、Nakagawa 和 Takahashi,1968)。

抗菌研究

此化学物质还在具有显着抗菌特性的苯基吡唑的合成中找到了应用。合成具有不同芳环系统的各种苯基吡唑对于探索新的抗菌剂至关重要 (Farag 等,2008)。

抗惊厥活性研究

此外,4-溴-5-甲基-1-苯基吡唑-3-羧酸的衍生物已被合成并测试其抗惊厥活性,说明了其在药理研究中的潜力 (Unverferth 等,1998)。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

It is known that similar compounds, such as indole derivatives, possess various biological activities .

属性

IUPAC Name |

4-bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-9(12)10(11(15)16)13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWBEWBSHKYCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)